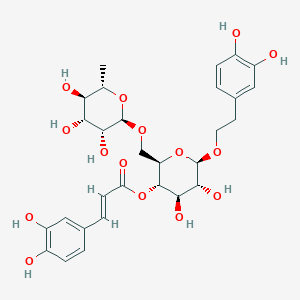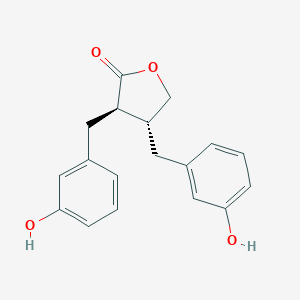![molecular formula C17H14O7 B190523 3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione CAS No. 6885-57-0](/img/structure/B190523.png)
3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aflatoxin M2 is a toxic compound that is a hydroxylated derivative of aflatoxin B2. It is produced by certain species of fungi, particularly Aspergillus flavus and Aspergillus parasiticus. Aflatoxin M2 is commonly found in the milk and dairy products of animals that have ingested aflatoxin B2-contaminated feed. Although it is less toxic than aflatoxin M1, aflatoxin M2 still poses significant health risks, including carcinogenicity and hepatotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aflatoxin M2 can be synthesized through the hydrogenation of aflatoxin M1. The process involves the reduction of aflatoxin M1 using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon. The reaction is typically carried out in an organic solvent like acetonitrile .
Industrial Production Methods: Industrial production of aflatoxin M2 is not common due to its toxic nature. it can be isolated from contaminated dairy products through chromatographic techniques. The extraction process involves the use of solvents to separate aflatoxin M2 from other components, followed by purification using methods like high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Aflatoxin M2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Aflatoxin M2 can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: As mentioned earlier, aflatoxin M2 can be synthesized through the reduction of aflatoxin M1 using hydrogen gas and a palladium catalyst.
Substitution: Aflatoxin M2 can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of aflatoxin M2 can lead to the formation of various oxidized derivatives, while reduction can yield aflatoxin M1 .
Scientific Research Applications
Aflatoxin M2 is primarily studied for its toxicological effects and its presence in food and feed products. Its applications in scientific research include:
Chemistry: Studying the chemical properties and reactions of aflatoxin M2 to understand its behavior and potential detoxification methods.
Biology: Investigating the biological effects of aflatoxin M2 on cellular processes and its impact on animal and human health.
Medicine: Researching the carcinogenic and hepatotoxic effects of aflatoxin M2 to develop strategies for prevention and treatment of aflatoxin-related diseases.
Industry: Monitoring and controlling aflatoxin contamination in dairy products to ensure food safety
Mechanism of Action
Aflatoxin M2 is similar to other aflatoxins, such as aflatoxin B1, B2, G1, G2, and M1. it is unique in its specific hydroxylation pattern and its occurrence in dairy products. Compared to aflatoxin M1, aflatoxin M2 is less toxic but still poses significant health risks. The major aflatoxins, including aflatoxin B1 and B2, are more commonly found in food crops, while aflatoxin M1 and M2 are metabolites found in animal products .
Comparison with Similar Compounds
- Aflatoxin B1
- Aflatoxin B2
- Aflatoxin G1
- Aflatoxin G2
- Aflatoxin M1
Properties
CAS No. |
6885-57-0 |
|---|---|
Molecular Formula |
C17H14O7 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
(3R,7R)-3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |
InChI |
InChI=1S/C17H14O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h6,16,20H,2-5H2,1H3/t16-,17-/m1/s1 |
InChI Key |
OQLKWHFMUPJCJY-IAGOWNOFSA-N |
SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(CCO5)O |
Isomeric SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(CCO5)O |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(CCO5)O |
melting_point |
293 °C |
Key on ui other cas no. |
6885-57-0 |
physical_description |
Solid |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
2,3,6a,8,9,9a-Hexahydro-9a-hydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















